3-(4-bromophenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. .Molecular Structure Analysis
This involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, reactivity, and stability .Scientific Research Applications
Chemosensors for Metal Ions
Compounds based on the chromen-4-one structure have been designed and synthesized for selective colorimetric sensing of metal ions, such as Cu2+, in aqueous solutions. These compounds exhibit visible color changes upon binding with specific ions, demonstrating their potential as practical colorimetric test strips for environmental and analytical applications (Jo et al., 2014).
Antimicrobial and Biological Activities
Pd(II) complexes bearing chromone-based Schiff bases have been synthesized and showed significant antimicrobial activity against various microorganisms. These complexes demonstrate better microbial inhibition activity compared to their ligands, indicating their potential in developing new antimicrobial agents (Kavitha & Reddy, 2016).
Dye Synthesis and Electronic Transitions
New dyes based on chromen-4-one structures have been synthesized, displaying unique absorption properties due to interactions between chromophores. These findings are valuable for developing new materials with specific electronic and optical properties (Skrypska et al., 2020).
Conformational Analysis
Studies on the conformational analysis of saturated heterocycles related to chromen-4-one derivatives provide insights into the orientation of substituents and the effects on chemical properties and reactivity (Dorn et al., 1967).
Oxidation Reactions and Metabolite Formation
Research into specific oxidation reactions catalyzed by human enzymes on chromen-4-one derivatives has unveiled detailed pathways of metabolite formation, offering insights into drug metabolism and the design of therapeutic agents (Lai et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-14-4-2-3-11-24(14)12-18-20(25)10-9-17-21(26)19(13-27-22(17)18)15-5-7-16(23)8-6-15/h5-10,13-14,25H,2-4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVTUOUWEWKZBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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